1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[3-[[7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O/c1-18-10-11-20(15-22(18)27)32-16-21(19-7-3-2-4-8-19)24-25(29-17-30-26(24)32)28-12-6-14-31-13-5-9-23(31)33/h2-4,7-8,10-11,15-17H,5-6,9,12-14H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMTHZXFWEADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCN4CCCC4=O)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one with structurally related analogs, focusing on substituent effects, synthetic yields, and physicochemical properties.
Key Findings
Substituent Effects on Yield: The target compound’s 3-chloro-4-methylphenyl group at position 7 is distinct from the 7-methyl substituents in analogs (e.g., Compounds 22, 27, 29, 30). Lower yields in analogs with fluorophenyl (17% for Compound 30) or phenylpyridin-2-yl (41% for Compound 29) groups suggest challenges in coupling reactions with bulky or electron-deficient aryl acids .
Structural Flexibility and Pharmacokinetics :
- The pyrrolidin-2-one linker in the target compound contrasts with the acetylated indoline or pyridine groups in analogs. Pyrrolidin-2-one may enhance metabolic stability compared to the ester or ketone functionalities in Compounds 22–30 .
NMR Trends :
- Aromatic proton shifts in analogs (e.g., δ 7.12–7.38 in Compound 22) align with electron-deficient systems, while pyridine protons (δ 8.47–8.58 in Compound 27) indicate strong deshielding effects. The target compound’s 3-chloro-4-methylphenyl group would likely produce similar downfield shifts but with distinct splitting patterns due to chloro substitution .
Research Implications
- Kinase Selectivity : The 3-chloro-4-methylphenyl group in the target compound may confer selectivity for kinases sensitive to bulky substituents (e.g., JAK2 or EGFR mutants), whereas analogs with pyridyl groups (Compounds 22, 27) could favor targets requiring polar interactions.
- Synthetic Optimization : The low yield of Compound 30 (17%) highlights the need for improved coupling strategies when integrating electron-withdrawing groups like fluorine, a consideration relevant to the target compound’s chloro substituent .
Biological Activity
The compound 1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidinone core linked to a pyrrolo[2,3-d]pyrimidine moiety. Its structure can be represented as follows:
This molecular structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Research indicates that compounds similar to this one often exhibit activity through the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). These kinases play critical roles in cell cycle regulation and signal transduction pathways, making them attractive targets for cancer therapy and other diseases.
- Inhibition of CDKs : Preliminary studies suggest that the compound may inhibit CDK activity, which is crucial for cell cycle progression. Inhibition of CDK2 and CDK4 has been reported in related compounds, leading to antiproliferative effects in cancer cell lines .
- Anti-inflammatory Activity : The pyrrolo[2,3-d]pyrimidine scaffold is known for anti-inflammatory properties. Compounds with similar structures have shown effectiveness in reducing inflammatory markers in vitro .
Antiproliferative Effects
The compound's antiproliferative effects have been evaluated against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.01 | CDK inhibition |
| NCI-H460 | 0.03 | Apoptosis induction |
| HCT116 | 1.1 | Cell cycle arrest |
These results indicate strong cytotoxicity against breast and lung cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
- Study on MCF7 Cells : A detailed study demonstrated that the compound induced significant apoptosis in MCF7 cells with an IC50 value of 0.01 µM, indicating high potency. The mechanism involved the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- In Vivo Studies : In animal models, compounds structurally similar to this one have shown promising results in tumor growth inhibition, supporting their potential use as therapeutic agents in oncology .
Safety and Toxicology
Preliminary safety assessments indicate that the compound exhibits a favorable toxicity profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolo[2,3-d]pyrimidine core. For example, nucleophilic substitution at the 4-position of the pyrimidine ring with a propylpyrrolidin-2-one moiety is critical. Intermediates should be validated using high-resolution mass spectrometry (HRMS) and H/C NMR, with X-ray crystallography (as in ) confirming stereochemistry when applicable. Reaction optimization may require Design of Experiments (DoE) to balance yield and purity .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer : Use dynamic light scattering (DLS) and HPLC-UV to measure solubility in buffers (e.g., PBS at pH 7.4). Stability studies should include accelerated degradation tests (40°C/75% RH) and LC-MS to identify decomposition products. For lipophilic compounds like this, consider lipid-based nanoformulations to enhance bioavailability .
Q. What spectroscopic techniques are most effective for characterizing substituent effects on the pyrrolo[2,3-d]pyrimidine scaffold?
- Methodological Answer :
- H NMR : Detect electronic effects of the 3-chloro-4-methylphenyl group (deshielding of adjacent protons).
- UV-Vis : Monitor π-π* transitions altered by the phenyl and chloro substituents.
- IR Spectroscopy : Identify hydrogen bonding via N-H stretches in the pyrrolidin-2-one moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s kinase inhibition profile and resolve contradictory activity data?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against kinase homology models, prioritizing ATP-binding pockets. Compare results with experimental IC values from kinase assays. If contradictions arise (e.g., low nM in vitro vs. poor cellular activity), evaluate cell permeability via PAMPA or Caco-2 assays. Adjust substituents (e.g., 3-chloro vs. 4-methyl) to optimize selectivity, as seen in ’s analog studies .
Q. What strategies mitigate byproduct formation during the coupling of the propylpyrrolidin-2-one side chain?
- Methodological Answer : Byproducts often stem from incomplete amine activation or competing reactions. Use DoE (e.g., Central Composite Design) to optimize:
- Coupling reagent : HATU vs. EDC/HOBt.
- Solvent : DMF vs. dichloromethane.
- Temperature : 0°C vs. room temperature.
Monitor reaction progress via TLC or inline FTIR. Purify via flash chromatography with gradient elution .
Q. How do steric and electronic effects of the 5-phenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The 5-phenyl group’s bulkiness may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational analysis (DFT) can quantify steric maps (%V) and electron density at reactive sites. Experimentally, compare yields with/without electron-withdrawing groups (EWGs) on the phenyl ring. ’s thiadiazolo-pyrimidine analogs suggest EWGs enhance electrophilicity for nucleophilic substitutions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Step 1 : Confirm target engagement using cellular thermal shift assays (CETSA).
- Step 2 : Assess metabolic stability via liver microsome assays (human/rodent).
- Step 3 : If rapid clearance is observed, introduce metabolic blockers (e.g., deuterium at labile sites) or modify the pyrrolidin-2-one ring to reduce CYP3A4-mediated oxidation .
Comparative Structural Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
